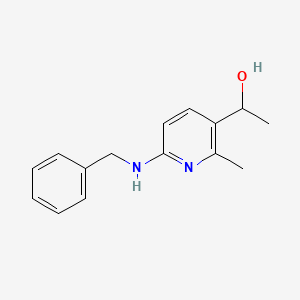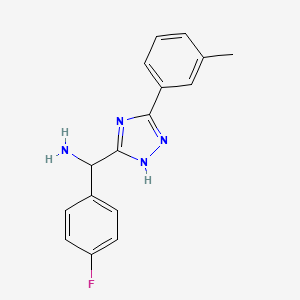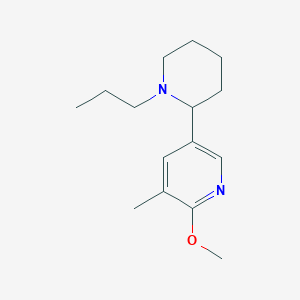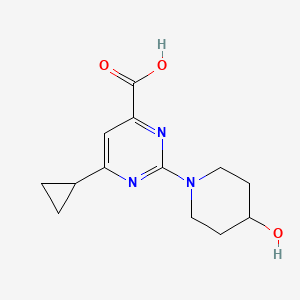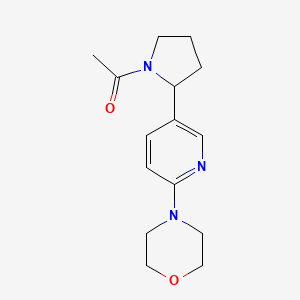
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: This step involves the reaction of the pyrrolidine derivative with morpholine, often facilitated by a catalyst.
Attachment of the Pyridine Ring: The final step involves the coupling of the morpholine-pyrrolidine intermediate with a pyridine derivative, typically under conditions that promote nucleophilic substitution.
Análisis De Reacciones Químicas
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or morpholine rings can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The morpholine and pyridine rings may facilitate binding to enzymes or receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl)ethanone: A simpler analog with a pyrrolidine ring and an ethanone group.
2-cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone: A structurally related compound with a cyclohexyl and phenyl group.
α-Pyrrolidinopentiophenone (α-PVP): A well-known stimulant with a pyrrolidine ring and a pentiophenone group.
The uniqueness of this compound lies in its combination of morpholine, pyridine, and pyrrolidine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
1-[2-(6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O2/c1-12(19)18-6-2-3-14(18)13-4-5-15(16-11-13)17-7-9-20-10-8-17/h4-5,11,14H,2-3,6-10H2,1H3 |
Clave InChI |
NCLJNBPURGSVCK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=CN=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



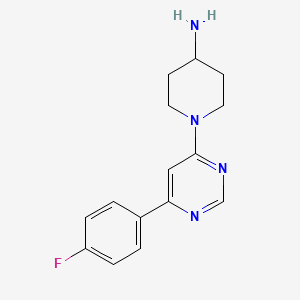

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)



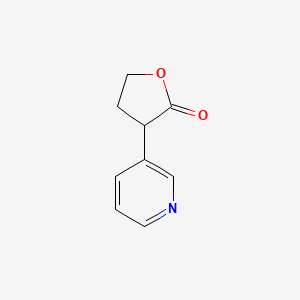
![N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide](/img/structure/B11802564.png)
